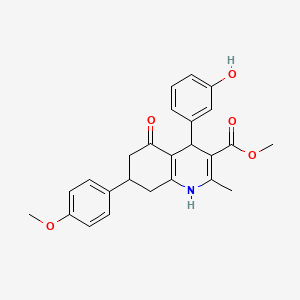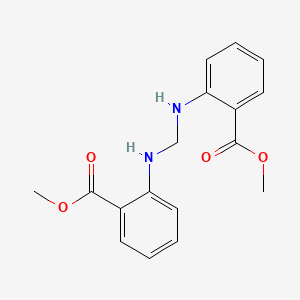acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
(3E)-N-(4-chloro-2-methylphenyl)-3-(2-{[(2-methoxy-5-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-chloro-2-methylphenyl)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group and multiple aromatic rings, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-chloro-2-methylphenyl)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the hydrazinylidene intermediate: This step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with the aromatic amine: The intermediate is then reacted with 4-chloro-2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-chloro-2-methylphenyl)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents; various solvents and catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E)-N-(4-chloro-2-methylphenyl)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(4-chloro-2-methylphenyl)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(4-chlorophenyl)-3-(2-{(2-methoxyphenyl)aminoacetyl}hydrazinylidene)butanamide
- (3E)-N-(4-chloro-2-methylphenyl)-3-(2-{(2-methoxy-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide
Uniqueness
The uniqueness of (3E)-N-(4-chloro-2-methylphenyl)-3-(2-{(2-methoxy-5-methylphenyl)aminoacetyl}hydrazinylidene)butanamide lies in its specific substitution pattern and the presence of both hydrazinylidene and aromatic groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23ClN4O4 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N'-[(E)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxy-5-methylphenyl)oxamide |
InChI |
InChI=1S/C21H23ClN4O4/c1-12-5-8-18(30-4)17(9-12)24-20(28)21(29)26-25-14(3)11-19(27)23-16-7-6-15(22)10-13(16)2/h5-10H,11H2,1-4H3,(H,23,27)(H,24,28)(H,26,29)/b25-14+ |
InChI Key |
YWTSXUBICMSEML-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)

![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)
![6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B15010471.png)

![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)

![4-ethyl-5-phenyl-2-[(phenylamino)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15010499.png)

![2,2-dimethyl-5-[4-(1H-tetrazol-5-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15010512.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)

![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B15010547.png)
